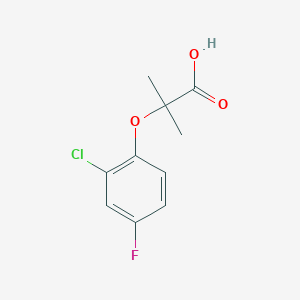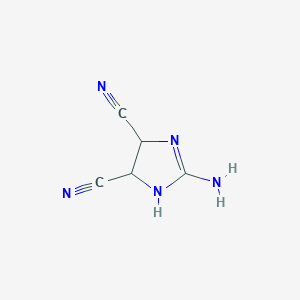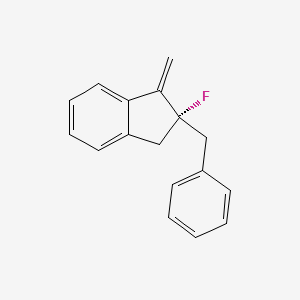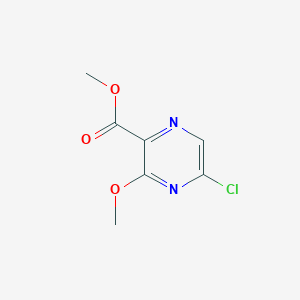![molecular formula C24H26O B12596076 1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)- CAS No. 644964-50-1](/img/structure/B12596076.png)
1,1'-Biphenyl, 2-[(2-methylphenoxy)methyl]-4'-(2-methylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- is a complex organic compound that belongs to the biphenyl family. This compound is characterized by its biphenyl core structure, which is substituted with a 2-methylphenoxy group and a 2-methylpropyl group. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, and the process is tolerant of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or sodium borohydride (NaBH4) in methanol.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alcohols or alkanes.
Substitution: Halogenated biphenyl derivatives.
Applications De Recherche Scientifique
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of advanced materials, such as polymers and liquid crystals.
Mécanisme D'action
The mechanism of action of 1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-Biphenyl, 2-methyl-: A simpler biphenyl derivative with a single methyl group substitution.
2,2’-Biphenyl, 4,4’-dimethyl-: A biphenyl derivative with two methyl groups at the 4 and 4’ positions.
1,1’-Biphenyl, 2,2’-dimethyl-: A biphenyl derivative with two methyl groups at the 2 and 2’ positions.
Uniqueness
1,1’-Biphenyl, 2-[(2-methylphenoxy)methyl]-4’-(2-methylpropyl)- is unique due to the presence of both a 2-methylphenoxy group and a 2-methylpropyl group. These substituents impart distinct chemical and physical properties, such as increased hydrophobicity and steric hindrance, which can influence the compound’s reactivity and interactions with other molecules.
Propriétés
Numéro CAS |
644964-50-1 |
|---|---|
Formule moléculaire |
C24H26O |
Poids moléculaire |
330.5 g/mol |
Nom IUPAC |
1-methyl-2-[[2-[4-(2-methylpropyl)phenyl]phenyl]methoxy]benzene |
InChI |
InChI=1S/C24H26O/c1-18(2)16-20-12-14-21(15-13-20)23-10-6-5-9-22(23)17-25-24-11-7-4-8-19(24)3/h4-15,18H,16-17H2,1-3H3 |
Clé InChI |
YHKGYAUIFLPVKM-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=CC=C1OCC2=CC=CC=C2C3=CC=C(C=C3)CC(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4,7-Benzothiazoledione, 6-[(3,4-dichlorophenyl)amino]-2,5-dimethyl-](/img/structure/B12596005.png)

![5-[(6R)-6-Methyloctane-1-sulfonyl]-1-phenyl-1H-tetrazole](/img/structure/B12596010.png)
![Urea, N-[4-(3-amino-1H-pyrazolo[3,4-b]pyridin-4-yl)phenyl]-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12596017.png)
![1-[({2-[(2-Methylbutan-2-yl)amino]ethyl}amino)methyl]cyclohexan-1-ol](/img/structure/B12596018.png)
![3-[2-(4-Hydroxyphenyl)hydrazinylidene]-1-phenylquinoline-2,4(1H,3H)-dione](/img/structure/B12596033.png)


![5-[(Dimethylamino)methyl]-1H-imidazole-4-carboxylic acid](/img/structure/B12596042.png)
![[(S)-Ethenesulfinyl]cyclohexane](/img/structure/B12596048.png)
![N-{5-[(2-Methylphenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12596059.png)

![N-Cyclopropyl-2-({1-[2-(4-morpholinyl)-2-oxoethyl]-1H-benzimidazol-2-yl}sulfanyl)acetamide](/img/structure/B12596064.png)
